molecular formula C23H22N2O6 B2564870 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide CAS No. 951998-08-6

1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide

Cat. No.: B2564870
CAS No.: 951998-08-6
M. Wt: 422.437
InChI Key: HSYAEXPAAYXEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N2O6 and its molecular weight is 422.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has focused on synthesizing novel derivatives of chromene compounds, including efforts by Pouramiri, Tavakolinejad Kermani, and Khaleghi (2017), who developed a series of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides. These compounds were synthesized through a clean, metal-free reaction, demonstrating antibacterial activity against both Gram-negative and Gram-positive bacteria. The study emphasizes the potential of these derivatives in developing new antibacterial agents (Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017).

Antioxidant and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic properties. These compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as novel pharmaceuticals (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Molecular and Crystal Structure Analysis

The study by Reis et al. (2013) focused on the crystal structure analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, providing detailed insights into their molecular configurations. This research offers a foundational understanding of the structural properties that could influence the biological activity and material properties of these compounds (J. Reis, A. Gaspar, F. Borges, L. Gomes, J. N. Low, 2013).

Fluorescence Properties in Solid State

Shi, Liang, and Zhang (2017) synthesized and characterized various benzo[c]coumarin carboxylic acids, revealing their excellent fluorescence properties in both ethanol solution and the solid state. This study suggests the potential application of these compounds in developing new fluorescent materials (Juan Shi, Yong Liang, Zunting Zhang, 2017).

Antiproliferative and Cytotoxic Activities

El Gaafary et al. (2021) explored the synthesis, characterization, and cytotoxic activity of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. This compound exhibited promising cytotoxic activities against various human cancer cell lines, highlighting its potential in cancer therapy research (Menna El Gaafary, T. Syrovets, Hany M. Mohamed, et al., 2021).

Mechanism of Action

Properties

IUPAC Name

1-[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-29-17-6-7-18-19(12-17)30-13-20(21(18)26)31-16-4-2-15(3-5-16)23(28)25-10-8-14(9-11-25)22(24)27/h2-7,12-14H,8-11H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYAEXPAAYXEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.